molecular formula C20H15IN4O B2716555 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 923193-83-3

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2716555
CAS No.: 923193-83-3
M. Wt: 454.271
InChI Key: CHTJZPQKHJADOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a novel chemical entity designed for research applications, featuring a hybrid molecular structure that combines an imidazopyrimidine scaffold with a benzamide group. This compound is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to several pharmacologically active chemotypes. Compounds based on the imidazo[1,2-a]pyrimidine core have demonstrated substantial potential as inhibitors of protein kinases, a key therapeutic target in oncology . Specifically, such derivatives have shown potent activity against c-KIT mutants, including the imatinib-resistant V654A mutation found in gastrointestinal stromal tumors (GIST), with certain analogues exhibiting inhibitory concentrations (IC50) in the low nanomolar range . The iodine substituent on the benzamide ring is a strategically important feature that may facilitate further synthetic modification for structure-activity relationship (SAR) studies or serve as a handle for radiolabeling, a technique previously applied to develop ligands for imaging human beta-amyloid plaques in Alzheimer's disease research . Furthermore, small molecules incorporating related heterocyclic systems have been identified as agonists for pro-resolving receptors like DRV1/GPR32, suggesting potential applications in research targeting the resolution of inflammation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before use.

Properties

IUPAC Name

4-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-4-8-17(9-5-14)23-19(26)15-2-6-16(21)7-3-15/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTJZPQKHJADOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo[1,2-a]Pyrimidine/Pyridine Cores
Compound Name Core Structure Substituents Key Features
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide Imidazo[1,2-a]pyrimidine - 3-Fluoro on benzamide
- 7-Methyl on pyrimidine
Fluorine’s electronegativity may enhance binding affinity vs. iodine .
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine - 4-Chloro on benzamide
- 7-Methyl and 2-phenyl on pyridine
Pyridine vs. pyrimidine core alters electron distribution and solubility .
Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide) Pyrimidine/imidazole hybrid - Trifluoromethyl and methyl groups
- Pyridinyl-pyrimidine linkage
Approved kinase inhibitor; highlights the therapeutic potential of benzamide-pyrimidine hybrids .

Key Structural Differences :

  • Core Heterocycle : Imidazo[1,2-a]pyrimidine (target) vs. imidazo[1,2-a]pyridine () alters hydrogen-bonding and steric interactions with targets .
Benzamide Derivatives with Kinase or Receptor Targets
Compound Name Target/Activity Structural Features SAR Insights
CID890517 (4-fluoro-N-(2-piperidin-1-ylphenyl)benzamide) EP2 receptor positive allosteric modulator - Para-fluoro on benzamide
- Piperidine moiety
Para-substituents critical for activity; piperidine essential for potency .
Tivozanib VEGFR-2 inhibitor - 2-Pyrimidinylamino group
- Rotatable bonds: 6
Higher H-bond acceptors (7) vs. target compound (5) may impact binding .
ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide) VEGFR-2 inhibitor (predicted) - Bromo substituent
- Oxopyrido[1,2-a]pyrimidine linkage
Lower Color Tanimoto (0.256) vs. tivozanib suggests divergent pharmacophores .
Physicochemical and Pharmacokinetic Properties
Property 4-Iodo Target Compound 3-Fluoro Analogue Nilotinib
Molecular Weight ~475 g/mol ~408 g/mol 529.52 g/mol
H-Bond Donors/Acceptors 1 / 5 1 / 5 2 / 7
Rotatable Bonds 5 5 6
LogP (Predicted) ~3.8 (iodo) ~2.9 (fluoro) ~4.1

Insights :

  • Fewer rotatable bonds (5 vs. 6 in tivozanib) may enhance bioavailability .

Biological Activity

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide, also known by its CAS number 923146-60-5, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

PropertyValue
Molecular FormulaC19H15IN4O2S
Molecular Weight490.3 g/mol
StructureStructure
CAS Number923146-60-5

Research indicates that compounds similar to 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide exhibit antitumor activity through various mechanisms:

  • Nitroso Group Reduction : The compound can undergo reduction in tumor cells, leading to the formation of reactive intermediates that induce apoptosis. This process is enhanced by the presence of reduced glutathione (GSH), which facilitates the conversion of the nitro group to a nitroso form, promoting selective cytotoxicity against cancer cells .
  • Poly(ADP-ribose) Polymerase Inhibition : Similar iodinated compounds have been shown to inactivate poly(ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair processes. This inhibition leads to increased susceptibility of tumor cells to DNA-damaging agents .

Efficacy in Studies

Several studies have investigated the efficacy of related compounds:

  • A study demonstrated that a C-nitroso prodrug derived from an iodinated benzamide exhibited significant cytotoxicity against various human and animal tumor cell lines. The compound was found to be effective at low concentrations without observable toxicity in animal models .
  • The structural modification of benzamides has been linked to enhanced activity against specific cancer types. For instance, imidazo[1,2-a]pyridine derivatives have shown promise as novel cancer therapeutics due to their ability to target multiple pathways involved in tumor growth and survival .

Case Studies

  • Tumor Cell Lines : In vitro studies using human breast and colon cancer cell lines indicated that the compound could inhibit cell proliferation effectively. The mechanism was attributed to both direct cytotoxic effects and modulation of apoptotic pathways.
  • Animal Models : Preclinical trials involving animal models have reported significant tumor regression following administration of similar iodinated benzamides. These results suggest potential for further development into clinical therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide?

  • Methodological Answer : The synthesis typically involves multicomponent reactions to construct the imidazo[1,2-a]pyrimidine core, followed by iodination and amide coupling. Key steps include:

  • Cyclization : Formation of the imidazo[1,2-a]pyrimidine scaffold via condensation of aminopyrimidine derivatives with α-haloketones or aldehydes .
  • Iodination : Introduction of the iodine substituent using molecular iodine or iodinating agents under controlled conditions (e.g., temperature, solvent polarity) .
  • Amide Coupling : Reaction of the intermediate aryl amine with 4-iodobenzoyl chloride using a base (e.g., triethylamine) in anhydrous solvents like DMF or THF .
    • Characterization : Confirmation of regioselectivity and purity via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for the imidazo[1,2-a]pyrimidine protons (δ 7.5–8.5 ppm) and the iodobenzamide moiety (δ 7.0–7.8 ppm) .
  • X-ray Crystallography : Resolve crystal structures using software like PHENIX or Phaser to confirm bond angles and spatial arrangement .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+^+ at m/z ~530) with ESI-MS or MALDI-TOF .

Q. What are the primary biological targets associated with this compound?

  • Mechanistic Insights : The compound’s imidazo[1,2-a]pyrimidine core is structurally analogous to kinase inhibitors. Preliminary studies suggest inhibition of cyclin-dependent kinases (CDKs) via competitive binding to the ATP pocket, disrupting cell cycle progression in cancer models .
  • Validation : Use kinase profiling assays (e.g., Eurofins KinaseProfiler™) to quantify IC50_{50} values against CDK2/CDK9 .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and regioselectivity during iodination?

  • Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance electrophilic aromatic substitution .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve iodine incorporation efficiency .
  • Reaction Monitoring : Track progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and adjust stoichiometry dynamically .
    • Troubleshooting : If regioselectivity issues arise (e.g., para vs. meta substitution), employ directing groups (e.g., sulfonamides) to steer iodination .

Q. How can contradictory data on biological activity be resolved across studies?

  • Case Example : Discrepancies in reported CDK2 inhibition (IC50_{50} ranging from 50 nM to 1 µM) may arise from assay conditions (e.g., ATP concentration, enzyme source).
  • Resolution Workflow :

  • Standardize Assays : Use recombinant human CDK2/cyclin E complexes with fixed ATP levels (e.g., 10 µM) .
  • Orthogonal Validation : Confirm activity via cellular assays (e.g., flow cytometry for G1/S arrest) .
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across studies .

Q. What strategies enhance the compound’s selectivity for CDK2 over off-target kinases?

  • Structure-Activity Relationship (SAR) Insights :

  • Iodine Substituent : The 4-iodo group increases steric bulk, potentially reducing affinity for kinases with smaller active sites (e.g., CDK4) .
  • Methyl Group on Imidazo[1,2-a]pyrimidine : Enhances hydrophobic interactions with CDK2’s hinge region .
    • Experimental Testing : Profile selectivity across a panel of 50+ kinases using immobilized metal affinity chromatography (IMAC) .

Q. What advanced techniques are used to study its pharmacokinetics (PK) in preclinical models?

  • Methodology :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2_{1/2}) .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify free vs. bound fractions .
  • In Vivo PK : Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis (LOQ: 1 ng/mL) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Approach :

  • Screen Solvents : Use vapor diffusion with PEG-based precipitants (e.g., PEG 3350) in 24-well plates .
  • Additive Screening : Include small molecules (e.g., glycerol, DMSO) to improve crystal morphology .
  • Cryoprotection : Soak crystals in mother liquor with 20% ethylene glycol before flash-freezing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.